3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline
Description
Chemical Name: 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline CAS Number: 64628-73-5 Molecular Formula: C₇H₅ClF₃NO Molecular Weight: 211.57 g/mol Structure: The compound consists of an aniline backbone substituted with a chlorine atom at position 3 and a phenoxy group at position 3. The phenoxy group is further substituted with a trifluoromethoxy (-OCF₃) group at its para position (relative to the oxygen bridge) .
Properties
IUPAC Name |
3-chloro-4-[4-(trifluoromethoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c14-11-7-8(18)1-6-12(11)19-9-2-4-10(5-3-9)20-13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQOHFAIUFHELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90832736 | |
| Record name | 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90832736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87294-19-7 | |
| Record name | 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87294-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90832736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
- Preparation of the aryl halide and organoboron reagents.
- Catalytic coupling using a palladium catalyst.
- Purification of the product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential therapeutic properties, particularly as an intermediate in drug development. Its trifluoromethoxy group is known to improve the binding affinity and selectivity towards specific biological targets, which is crucial for developing effective therapeutic agents.
Case Studies
- Antiviral Activity : Research indicates that compounds containing trifluoromethyl groups can inhibit reverse transcriptase enzymes involved in viral replication. This suggests potential applications in antiviral drug development.
- Pain Management : Derivatives of 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline have shown analgesic efficacy in animal models, indicating its potential as a pain management agent.
Agrochemicals
This compound is also investigated for its applications in agrochemicals. The structural characteristics that enhance biological activity can be leveraged to develop more effective pesticides or herbicides.
Material Science
In material science, this compound serves as a precursor for synthesizing specialty chemicals and materials with unique properties. Its ability to undergo various chemical reactions allows it to be utilized in creating polymers or other materials with tailored functionalities.
Synthesis Techniques
- The synthesis of this compound typically involves methods such as the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.
Chemical Reactions and Mechanisms
The compound can undergo several types of chemical reactions, including:
- Oxidation : Leading to the formation of quinones or other oxidized derivatives.
- Reduction : Converting nitro groups to amines or other reduced forms.
- Substitution : The chloro group can be substituted with other nucleophiles under appropriate conditions .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3-(trifluoromethyl)aniline | Lacks phenoxy group | Simpler structure, less reactivity |
| 4-(Trifluoromethoxy)aniline | Trifluoromethoxy instead of trifluoromethyl | Altered electronic properties |
| 2-Chloro-4-(trifluoromethyl)phenol | Similar trifluoromethyl group but different position | Potentially different biological activities |
This table illustrates that while many compounds share structural similarities, the unique combination of functional groups in this compound imparts distinct chemical properties that enhance its utility in various applications .
Mechanism of Action
The mechanism of action of 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Electron-Withdrawing Effects : The trifluoromethoxy group imparts strong electron-withdrawing properties, enhancing stability and influencing reactivity in coupling reactions .
- Applications : Serves as a critical intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., insecticide precursors) .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline with structurally related aniline derivatives:
Electronic and Reactivity Differences
Electron-Withdrawing Groups: Trifluoromethoxy (-OCF₃): Present in the target compound and 4-[4-(trifluoromethoxy)phenoxy]aniline, this group enhances electrophilicity at the aniline nitrogen, favoring nucleophilic substitution or coupling reactions . Trifluoromethyl (-CF₃): In 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline, the -CF₃ group provides stronger electron withdrawal than -OCF₃, increasing steric hindrance and reducing solubility . Dichloro (-Cl₂): In 3-Chloro-4-(3,4-dichlorophenoxy)aniline, dual Cl substitution increases lipophilicity, improving membrane permeability in drug candidates .
Reactivity in Synthesis :
- The target compound is synthesized via reductive amination or coupling reactions (e.g., with quinazoline scaffolds) .
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline requires high-pressure hydrolysis and perfluorovinyl ether addition, reflecting its complex ethoxy chain .
Toxicological and Environmental Profiles
- Novaluron Precursors: Compounds like 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline are synthesized with high yields (>70%) and minimal environmental pollution, aligning with green chemistry principles .
Biological Activity
3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline is an organic compound characterized by the presence of a chloro group and a trifluoromethoxy group attached to a phenoxy moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and related fields. The molecular formula of this compound is C₁₃H₈ClF₃N, and its distinct functional groups contribute to its reactivity and interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity toward various biological targets, which is critical for developing therapeutic agents. Notably, compounds containing trifluoromethyl groups have been shown to exhibit improved potency against enzymes involved in cancer progression, particularly reverse transcriptase enzymes crucial for viral replication processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : The compound has been investigated for its potential to inhibit reverse transcriptase, suggesting applications in antiviral therapies.
- Analgesic Properties : Studies have demonstrated analgesic efficacy in animal models, indicating potential use in pain management.
- Anticancer Potential : The compound's structural features may enhance its effectiveness against certain cancer types by targeting specific pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. Below are key findings from notable research:
- Inhibition of Enzymatic Activity :
- Structure-Activity Relationship (SAR) :
- Therapeutic Applications :
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
